molecular formula C14H21BrO B8561784 1-Bromo-4-(hexyloxy)-2,5-dimethylbenzene CAS No. 177217-27-5

1-Bromo-4-(hexyloxy)-2,5-dimethylbenzene

Cat. No.: B8561784
CAS No.: 177217-27-5
M. Wt: 285.22 g/mol
InChI Key: IRMSAHMJNRFTOT-UHFFFAOYSA-N
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Description

1-Bromo-4-(hexyloxy)-2,5-dimethylbenzene is a substituted benzene derivative with a bromine atom at position 1, a hexyloxy group at position 4, and methyl groups at positions 2 and 3. Its bromine substituent enhances reactivity in palladium-catalyzed reactions, while the hexyloxy group contributes to solubility in nonpolar solvents, making it useful in materials science and polymer chemistry .

For example, bromination of pre-functionalized benzene derivatives or nucleophilic substitution reactions (e.g., replacing a hydroxyl group with a bromine atom) could be employed. describes the synthesis of 1-bromo-4-(bromomethyl)-2,5-dimethylbenzene using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), yielding 72% of the product . Similar strategies may apply to the target compound.

Properties

CAS No.

177217-27-5

Molecular Formula

C14H21BrO

Molecular Weight

285.22 g/mol

IUPAC Name

1-bromo-4-hexoxy-2,5-dimethylbenzene

InChI

InChI=1S/C14H21BrO/c1-4-5-6-7-8-16-14-10-11(2)13(15)9-12(14)3/h9-10H,4-8H2,1-3H3

InChI Key

IRMSAHMJNRFTOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C(C(=C1)C)Br)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

1-Bromo-4-chloro-2,5-dimethoxybenzene (C₈H₈BrClO₂)
  • Structural Features : The title compound crystallizes with a disordered Br/Cl substitution pattern and planar methoxy groups (dihedral angle: 8.8° relative to the benzene ring). This planar conformation facilitates its use as a precursor for polychlorinated biphenyl (PCB) derivatives via Suzuki coupling .
  • Reactivity : Bromine’s higher electronegativity compared to chlorine enhances its leaving-group ability in cross-coupling reactions. The methoxy groups further stabilize intermediates through resonance effects.
1,4-Bis(hexyloxy)-2,5-diiodobenzene (C₁₈H₂₈I₂O₂)
  • Structural Features : The iodo analogue exhibits a cisymmetric conformation with alkyl chains inclined at 50.3° relative to the aromatic ring, contrasting with the nearly coplanar arrangement (4.1°) in its bromo counterpart. This difference arises from steric and electronic effects of iodine vs. bromine .
  • Interactions : The bromo analogue displays Br···Br interactions (3.410 Å), absent in the iodo compound, which instead forms C–H···π networks. These interactions influence packing efficiency and material properties in organic electronics .

Table 1: Structural Comparison of Halogen-Substituted Analogues

Compound Halogen Substituents Alkyl Chain Conformation Key Interactions
1-Bromo-4-(hexyloxy)-2,5-dimethylbenzene Br, hexyloxy Likely extended Br···Br (if dimerized)
1-Bromo-4-chloro-2,5-dimethoxybenzene Br, Cl Planar methoxy groups None significant
1,4-Bis(hexyloxy)-2,5-diiodobenzene I, hexyloxy Inclined (50.3°) C–H···π

Alkoxy and Alkyl Chain Variations

1,4-Dibromo-2,5-di(hexyloxy)benzene (C₁₈H₂₈Br₂O₂)
  • Applications: This compound serves as a monomer for conjugated polymers. The dual bromine substituents enable sequential cross-coupling reactions, while the hexyloxy groups improve solubility .
  • Synthetic Flexibility: Compared to mono-bromo derivatives, dibromo compounds allow for more complex polymer architectures but may require stricter stoichiometric control.
1-Bromo-4-(chloromethyl)-2,5-dimethoxybenzene (C₉H₁₀BrClO₂)
  • Reactivity : The chloromethyl group provides a reactive site for further functionalization (e.g., nucleophilic substitution), distinguishing it from compounds with stable alkoxy chains .

Toxicity and Substituent Effects

evaluates substituted benzenes’ acute toxicity to Propsilocerus akamusi larvae.

  • Dimethylbenzene Isomers : Toxicity decreases in the order 1,2- > 1,3- > 1,4-dimethylbenzene, highlighting the impact of substituent proximity on bioactivity .
  • Halogenated Derivatives : Bromine and chlorine substituents generally increase toxicity compared to methyl or methoxy groups due to higher electronegativity and persistence in biological systems .

Table 2: Toxicity of Selected Substituted Benzenes (EC₅₀ Values)

Compound EC₅₀ (mg/L) Toxicity Rank
p-Chlorophenol 0.12 1 (Highest)
Nitrobenzene 0.35 2
1,2-Dimethylbenzene 1.20 4
1,4-Dimethylbenzene 2.50 8
Benzene 4.80 11

Key Research Findings

  • Synthetic Utility : Bromo-substituted benzenes are pivotal in Suzuki-Miyaura reactions, with yields exceeding 70% under optimized conditions .
  • Material Science : Alkoxy chain conformation (planar vs. inclined) significantly affects charge transport in organic semiconductors, as seen in bromo vs. iodo analogues .

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